Dimethocaine-d4 Hydrochloride
Overview
Description
Dimethocaine-d4 Hydrochloride is a synthetic derivative of dimethocaine, a compound known for its local anesthetic and stimulant properties. The “d4” in its name indicates that it is a deuterated form, meaning that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the compound without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethocaine-d4 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.
Esterification: The 4-aminobenzoic acid is esterified with 2,2-dimethyl-3-diethylamino-1-propanol to form dimethocaine.
Deuteration: The hydrogen atoms in the dimethocaine molecule are replaced with deuterium atoms through a deuteration reaction.
Hydrochloride Formation: Finally, the deuterated dimethocaine is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol.
Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.
Purification: Purification steps to ensure the final product’s purity and quality.
Hydrochloride Formation: Conversion to the hydrochloride salt form and packaging for distribution
Chemical Reactions Analysis
Types of Reactions: Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur, especially at the ester linkage.
Substitution: Nucleophilic substitution reactions can take place at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products:
Oxidation Products: Oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction Products: Reduction can yield primary amines and alcohols.
Substitution Products: Substitution reactions can produce various substituted aromatic compounds
Scientific Research Applications
Dimethocaine-d4 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dimethocaine.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential use as a local anesthetic and its effects on the central nervous system.
Industry: Utilized in the development of new anesthetic drugs and in forensic science for drug testing
Mechanism of Action
Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine in the brain. This inhibition is achieved by blocking dopamine transporters, leading to increased levels of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of the reward pathway, producing effects similar to those of cocaine. The compound also acts as a local anesthetic by blocking sodium channels, preventing the initiation and propagation of nerve impulses .
Comparison with Similar Compounds
Cocaine: Both compounds inhibit dopamine reuptake, but dimethocaine-d4 hydrochloride is less potent.
Procaine: Similar local anesthetic properties but lacks the stimulant effects.
Lidocaine: Another local anesthetic with a different chemical structure and mechanism of action
Uniqueness: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research .
Properties
CAS No. |
1346601-45-3 |
---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
318.878 |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |
InChI Key |
WWTWKTDXBNHESE-KQWCWKDASA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Synonyms |
1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.